2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethoxy group attached to a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethylating agents under controlled conditions.
Esterification: The final step involves esterification with tert-butyl carboxylic acid, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or OsO4 (Osmium tetroxide).
Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like RLi (Alkyl lithium) or RMgX (Grignard reagents).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 (Chromium trioxide).
Reduction: LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi (Copper lithium).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the methoxymethyl group.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the trifluoromethoxy group.
Uniqueness: 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the methoxymethyl group, which together enhance its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethoxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(15)7-17-11(12,13)14/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXISQZTECIOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150854 | |
Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-68-6 | |
Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.